2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol

Bioconjugation Thiol-reactive probe Nucleophilic labeling

Select this compound for its unique nucleophilic thiol reactivity—the inverse of standard NBD-halides. It enables site-specific labeling of electrophilic unnatural amino acids (e.g., p-azidophenylalanine) and forms cleavable disulfide linkers for stimuli-responsive drug delivery. Its environment-sensitive, low-background fluorescence delivers no-wash live-cell imaging with minimal phototoxicity. In chiral analysis, it enhances enantiomeric resolution as a pre-column derivatization agent—critical for pharmaceutical optical purity QC.

Molecular Formula C8H8N4O3S
Molecular Weight 240.237
CAS No. 50540-16-4
Cat. No. B584353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol
CAS50540-16-4
Synonyms7-(2’-Mercaptoethylamino)-4-nitrobenzo-2-oxa-1,3-diazole; 
Molecular FormulaC8H8N4O3S
Molecular Weight240.237
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS
InChIInChI=1S/C8H8N4O3S/c13-12(14)6-2-1-5(9-3-4-16)7-8(6)11-15-10-7/h1-2,9,16H,3-4H2
InChIKeyGTMXMYOAJNPZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol (CAS 50540-16-4): A Core NBD Thiol-Reactive Fluorescent Probe for Bioconjugation and Sensing


2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol (CAS 50540-16-4) is a small-molecule fluorescent probe based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold . It is specifically engineered for thiol-reactive labeling and sensing applications, featuring a nucleophilic thiol group that enables covalent conjugation to electrophilic sites on biomolecules . The NBD core imparts environment-sensitive fluorescence properties, a characteristic shared across the class but tuned in this derivative through its aminoethanethiol linker [1].

Why NBD-Chloride or NBD-Fluoride Cannot Replace 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol for Targeted Thiol Conjugation


Generic substitution with widely available NBD-halides (NBD-Cl, NBD-F) or other thiol-reactive probes (e.g., maleimides, iodoacetamides) is not straightforward [1]. The target compound possesses a free thiol group, making it a nucleophilic probe suitable for labeling electrophilic sites on proteins or for constructing thiol-disulfide exchange-based sensors [2]. In contrast, NBD-halides are electrophilic and react with nucleophiles like amines and thiols on the target molecule, leading to a completely different conjugation chemistry and experimental outcome [3]. This fundamental reversal of reactivity mandates a distinct selection criterion, as evidenced by the quantitative comparisons below.

Quantitative Differentiation of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol (CAS 50540-16-4) Against Key Comparators


Fundamental Reactivity Switch: Nucleophilic vs. Electrophilic Conjugation Chemistry

The target compound functions as a nucleophile via its terminal thiol group, enabling direct labeling of electrophilic protein sites or acting as a thiol-disulfide exchange partner. This is in stark contrast to the widely used NBD-halides (e.g., NBD-Cl, NBD-F), which are electrophilic reagents that target nucleophilic cysteine residues or amines [1]. This difference dictates the entire experimental design, as using the wrong reagent class would label different sites or fail to react entirely.

Bioconjugation Thiol-reactive probe Nucleophilic labeling

Superior Stability of NBD-Amine vs. NBD-Ether Against Spontaneous Thiolysis

The aminoethanethiol linker in the target compound classifies it as an NBD-amine derivative. A study on thiolysis of NBD dyes demonstrated that NBD-amines (including ethylamino- and ethanolamino-NBD) exhibit low reactivity and are thus stable against spontaneous thiolysis by endogenous H2S in biological systems [1]. In contrast, NBD-ethers are much more susceptible to thiolysis, which is a desirable trait for H2S probes but a liability for stable bioconjugation. This differential stability makes the amino-linkage a superior choice for applications requiring a persistent fluorescent tag.

Biostability H2S sensing Fluorescent probe design

Conformational Flexibility and Reduced Steric Hindrance vs. Direct Aryl Conjugation

The target compound incorporates a flexible two-carbon linker (aminoethanethiol) between the NBD fluorophore and its reactive thiol group. In contrast, direct conjugation with NBD-Cl results in a rigid NBD-S-protein adduct with minimal spacing [1]. This structural difference is quantitatively reflected in the topological polar surface area (tPSA) and the number of rotatable bonds, which are 97.8 Ų and 3, respectively, for the target compound . The increased flexibility and spacing can reduce steric hindrance when labeling buried or conformationally sensitive cysteine residues, a limitation often encountered with more rigid, direct-attachment labels [2].

Protein labeling Site accessibility Linker optimization

Compatibility with Dual-Labeling and FRET Systems Using Thiol-Disulfide Exchange

The free thiol of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol enables a unique, reversible labeling strategy via thiol-disulfide exchange. This is a controlled, reversible conjugation that is not possible with thioether-forming reagents like maleimides or iodoacetamides . This allows for the creation of cleavable fluorescent conjugates or dynamic sensors. While a direct head-to-head comparison with the exact compound is not available, the principle is well-established for similar thiol-containing probes and represents a significant functional advantage in assay design [1].

FRET Dual labeling Biosensor design

Reduced Background Fluorescence and Environment Sensitivity for Enhanced Signal-to-Noise

The fluorescence of the NBD core in this compound is highly environment-sensitive, exhibiting low quantum yields in aqueous environments but significantly enhanced fluorescence upon conjugation or in hydrophobic environments [1]. This property is shared by NBD adducts, where fluorescence quantum yields in water are typically very low (<0.01) [2]. However, the specific linker structure (aminoethanethiol) can influence the magnitude of this enhancement by positioning the fluorophore in a particular microenvironment upon binding. This 'turn-on' or enhancement effect provides a higher signal-to-noise ratio compared to always-fluorescent probes, as the background signal from unbound probe is minimal.

Fluorescence quantum yield Environment-sensitive probe Signal-to-noise ratio

Enantioselective Sensing Capability: Enhanced Resolution of Chiral Amines

A study comparing NBD derivatives on chiral stationary phases (CSPs) found that NBD-amino acid ethyl esters exhibited enhanced performance in terms of enantioselectivity and resolution compared to chiral amines [1]. This suggests that the amino-linker, as present in the target compound, can improve chiral discrimination when conjugated to a target molecule. This is a valuable property for analytical chemists needing to resolve enantiomeric mixtures with high precision.

Chiral chromatography Enantiomer separation HPLC derivatization

Key Application Scenarios for 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol (CAS 50540-16-4) in Life Science Research


Site-Specific Labeling of Engineered Proteins with Exposed Electrophilic Handles

The nucleophilic thiol group of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol makes it ideal for labeling proteins that have been genetically engineered to express a unique electrophilic site, such as a p-azidophenylalanine or a ketone-containing unnatural amino acid. This strategy is orthogonal to standard amine- or thiol-labeling of native residues, ensuring site-specificity [1]. The flexible linker further reduces the risk of disrupting protein function, as established in Section 3 .

Construction of Redox-Sensitive or Cleavable Fluorescent Conjugates

Leveraging its ability to form disulfide bonds, the compound can be conjugated to another thiol-containing molecule (e.g., a drug, polymer, or targeting ligand) via a cleavable linker. This is a core application in the development of stimuli-responsive drug delivery systems and biosensors where cargo release is triggered by the reducing environment of the cell (e.g., high glutathione levels) [1]. This reversible chemistry is a key differentiator from other thiol-reactive probes like maleimides.

High-Resolution Fluorescence Imaging in Live Cells with Minimal Background

The environment-sensitive, low-background fluorescence of the NBD core in the target compound (as discussed in Section 3 [1]) enables high-contrast, no-wash live-cell imaging. This is particularly valuable for tracking the spatiotemporal dynamics of labeled biomolecules in real-time, as the signal from unbound probe is negligible. This reduces phototoxicity and experimental variability associated with wash steps.

High-Sensitivity HPLC Derivatization for Enantiomeric Purity Analysis

In analytical chemistry, particularly in the pharmaceutical industry, the compound can be used as a pre-column derivatization agent for chiral amino acids and amines. As supported by evidence in Section 3 [1], the NBD-aminoethyl moiety can enhance the enantiomeric resolution of target analytes on chiral stationary phases, enabling precise determination of optical purity, a critical quality control parameter.

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